[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid
Description
[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid is a fluorinated phenylacetic acid derivative characterized by a 2-fluoroethoxy substituent at the para-position of the phenyl ring attached to an acetic acid moiety. The fluorine atom in the ethoxy group introduces electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group and influence its reactivity or biological interactions.
Properties
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASKJIADHINLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxyphenylacetic acid.
Fluoroethoxylation: The hydroxyl group of 4-hydroxyphenylacetic acid is substituted with a fluoroethoxy group using a fluoroethanol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors due to the presence of the fluoroethoxy group, which can enhance binding affinity and selectivity.
Industry:
Material Science: It can be used in the synthesis of polymers and materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The fluoroethoxy group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Electronic Features
The substituents on the phenyl ring critically determine the electronic and steric properties of phenylacetic acid derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing Effects: The 2-fluoroethoxy group in the target compound likely confers moderate electron-withdrawing effects compared to stronger EWGs like trifluoromethyl (CF₃) . This would result in a lower pKa (higher acidity) than non-fluorinated analogs but higher than CF₃-containing derivatives.
- Solubility : Hydroxyl-containing analogs (e.g., 2-(4-ethoxy-3-hydroxyphenyl)acetic acid) exhibit improved aqueous solubility due to hydrogen bonding , whereas the target compound’s fluoroethoxy group may reduce polarity.
- Reactivity: Formyl-substituted derivatives (e.g., 2-(2-ethoxy-4-formylphenoxy)acetic acid) are prone to nucleophilic additions, whereas the target compound’s fluorine may stabilize against metabolic degradation .
Chemical Reactivity and Stability
Acylation and Hydrolysis Trends
Evidence from phenyl ester studies (e.g., Hammett plots in ) demonstrates that electron-withdrawing substituents accelerate acylation rates by stabilizing transition states. For example:
- p-Nitrophenyl acetate exhibits a second-order acylation rate constant of 1425 M⁻¹s⁻¹ at pH 7.47, attributed to the nitro group’s strong electron-withdrawing effect .
- Substituent Impact: The target compound’s 2-fluoroethoxy group may moderately enhance reactivity in analogous reactions compared to non-fluorinated ethoxy derivatives.
Acidity Comparison
- Trifluoromethyl Analogs: The CF₃ group in 2-[4-(trifluoromethyl)phenoxy]acetic acid significantly lowers the pKa of the acetic acid group due to its strong inductive effect .
- Hydroxyl vs. Fluoroethoxy : The hydroxyl group in 2-(4-ethoxy-3-hydroxyphenyl)acetic acid may slightly increase acidity compared to the target compound but with trade-offs in oxidative stability.
Biological Activity
[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H11F O3
- Molecular Weight : 200.19 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory properties, analgesic effects, and potential applications in treating chronic pain conditions.
Anti-inflammatory Effects
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The following table summarizes the inhibitory activity against COX-1 and COX-2 enzymes:
These results indicate that this compound exhibits comparable potency to established anti-inflammatory drugs.
Analgesic Activity
The analgesic activity of this compound was evaluated in animal models of pain. Administration resulted in significant pain relief, with an observed reduction in pain scores comparable to standard analgesics such as ibuprofen.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. Additionally, it may modulate pain pathways in the central nervous system, contributing to its analgesic effects.
Study 1: Evaluation of Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, a standard model for assessing anti-inflammatory activity. The compound was administered at doses ranging from 10 to 50 mg/kg, with the highest dose showing a reduction in edema by approximately 60% compared to control groups.
Study 2: Chronic Pain Model
In a chronic pain model using mice with neuropathic pain induced by sciatic nerve ligation, treatment with this compound resulted in a marked decrease in mechanical allodynia and thermal hyperalgesia. The results suggest potential utility for this compound in managing chronic pain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
